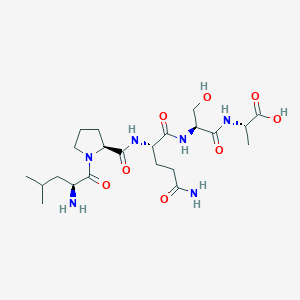

L-Leucyl-L-prolyl-L-glutaminyl-L-seryl-L-alanine

Description

Properties

CAS No. |

821772-85-4 |

|---|---|

Molecular Formula |

C22H38N6O8 |

Molecular Weight |

514.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C22H38N6O8/c1-11(2)9-13(23)21(34)28-8-4-5-16(28)20(33)26-14(6-7-17(24)30)18(31)27-15(10-29)19(32)25-12(3)22(35)36/h11-16,29H,4-10,23H2,1-3H3,(H2,24,30)(H,25,32)(H,26,33)(H,27,31)(H,35,36)/t12-,13-,14-,15-,16-/m0/s1 |

InChI Key |

IOQDESIZZYULQX-QXKUPLGCSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(C)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a widely used method for constructing peptides due to its efficiency in sequential amino acid addition and minimal side reactions. The general workflow involves:

- Protection of N-terminal amino groups : Use of carbobenzoxy (Cbz) or 9-fluorenylmethyloxycarbonyl (Fmoc) groups to prevent undesired reactions.

- Coupling reactions : Activation of carboxyl groups using reagents like dicyclohexylcarbodiimide (DCC) or HBTU, followed by amide bond formation with the next amino acid.

- Deprotection : Acidic (e.g., TFA) or basic conditions for removal of protecting groups.

- Cleavage from resin : Final release of the peptide from the solid support.

Key Steps for L-Leucyl-L-prolyl-L-glutaminyl-L-seryl-L-alanine

- Resin selection : Wang resin or Merrifield resin for C-terminal attachment.

- Amino acid sequence : Sequential addition in reverse order (Ala → Ser → Gln → Pro → Leu).

- Coupling agents : DCC or HATU for activation, with HOBt as an oxime activator.

- Deprotection cycles : 20% piperidine in DMF for Fmoc removal or HCl/dioxane for Cbz groups.

- Purification : Reverse-phase HPLC with gradients of acetonitrile/water + 0.1% TFA.

Advantages : High purity, scalability, and compatibility with automated synthesizers.

Limitations : Requires expensive reagents and equipment, potential racemization during coupling.

| Reagent | Role | Conditions |

|---|---|---|

| Fmoc-Ala-OH | C-terminal attachment | 2 h, RT, DMF |

| HATU | Coupling agent | 4 eq, 2 h, RT |

| Piperidine | Deprotection | 20% in DMF, 5 min |

| TFA/SCM | Cleavage | 95% TFA, 2 h, RT |

Liquid-Phase Peptide Synthesis

Liquid-phase synthesis (LPPS) employs soluble polymeric supports to facilitate peptide elongation. This approach reduces steric hindrance compared to SPPS.

Procedure :

- Polymer selection : Polyethylene glycol (PEG) or polyacrylamide (PAM) as soluble supports.

- Amino acid activation : Use of active esters (e.g., N-hydroxysuccinimide esters) or azides for click chemistry.

- Coupling : Sequential addition of Boc-protected amino acids under basic conditions.

- Deprotection : Acidic conditions (e.g., HCl in dioxane) for Boc removal.

- Workup : Precipitation and filtration to isolate intermediates.

Example Workflow :

- Serine coupling : Boc-Ser-OH activated with HOBt/DCC.

- Glutamine addition : Boc-Gln-OH coupled to growing peptide.

- Proline and leucine : Sequential addition with HATU activation.

- Final deprotection : TFA cleavage to yield free peptide.

Advantages : Improved solubility, reduced resin costs.

Challenges : Lower yields compared to SPPS, complex purification.

Enzymatic Synthesis Using L-Amino Acid Ligase (Lal)

Enzymatic methods leverage microbial enzymes like L-amino acid ligase (Lal) for peptide bond formation. This approach is eco-friendly and preserves stereochemical integrity.

Mechanism :

- ATP-dependent ligation : Lal catalyzes amide bond formation between amino acids using ATP.

- Substrate specificity : Preferential recognition of small N-terminal amino acids (e.g., Ala, Gly) and hydrophobic C-terminals (e.g., Leu, Pro).

Protocol :

- Enzyme preparation : Purified Lal from Bacillus subtilis or engineered variants (e.g., S85T/H294D double mutant).

- Reaction setup : 50 mM Tris-HCl (pH 9.0), 12.5 mM ATP, 12.5 mM MgSO₄, 0.1 mg/mL Lal.

- Amino acid concentrations : 25 mM each for N- and C-terminals.

- Incubation : 30°C for 20 h.

Yield Optimization :

| Enzyme | Substrates | Yield (%) | Conditions |

|---|---|---|---|

| TabS | Ala + Ser | 85 | pH 9.0, 30°C, 20 h |

| YwfE | Gln + Pro | 78 | pH 8.0, 37°C, 12 h |

| Lal | Leu + Pro | 70 | pH 9.0, 30°C, 20 h |

Advantages : No protecting groups, mild conditions.

Limitations : Limited to dipeptides in most cases; pentapeptide synthesis requires iterative steps.

Chemical Condensation Methods

Chemical methods involve direct condensation of amino acids using coupling reagents or chloro derivatives.

Example: D-α-chloropropionyl chloride method

- Glutamine activation : React L-Gln with D-α-chloropropionyl chloride in toluene/water (1:1 v/v).

- Seryl addition : Condense activated Gln with Ser under alkaline conditions (pH 9.5–10.5).

- Prolyl coupling : Use DCC/HOBt for Pro addition.

- Leucyl terminal : Final coupling with Leu using EDC/HOBt.

Purification :

- Crude product : Recrystallization from methanol.

- Final product : Activated charcoal treatment to remove impurities.

Yield : 70–85% per coupling step.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Solid-Phase Synthesis | 80–90% | >95% | High | High |

| Liquid-Phase Synthesis | 70–85% | 90–95% | Moderate | Moderate |

| Enzymatic (Lal) | 60–80% | >95% | Low | Moderate |

| Chemical Condensation | 60–75% | 85–90% | High | Low |

Recommendations :

- Research-scale : Solid-phase synthesis for high purity.

- Industrial-scale : Liquid-phase or chemical methods for cost efficiency.

- Stereochemical control : Enzymatic synthesis for complex peptides.

Research Findings and Challenges

- Racemization : Proline and glutamine residues are prone to racemization during coupling. Use of Fmoc chemistry reduces this risk.

- Aggregation : Hydrophobic residues (Leu, Pro) may form β-sheets. Additives like DMSO or urea improve solubility.

- Enzyme Engineering : Mutants like S85T/H294D Lal enhance catalytic efficiency for non-canonical substrates.

Future Directions :

- Hybrid methods : Combine SPPS with enzymatic ligation for complex peptides.

- Continuous flow systems : Improve scalability and reduce waste in chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-prolyl-L-glutaminyl-L-seryl-L-alanine can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bonds using water and enzymes like proteases.

Oxidation: Oxidizing agents like hydrogen peroxide can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

Reduction: Reducing agents like DTT (dithiothreitol) can reduce disulfide bonds if present in the peptide structure.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using proteases at physiological pH and temperature.

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) in aqueous buffers.

Major Products Formed

Hydrolysis: Individual amino acids or smaller peptide fragments.

Oxidation: Modified peptides with oxidized side chains.

Reduction: Peptides with reduced disulfide bonds, if applicable.

Scientific Research Applications

Chemistry

- Model Peptide : This compound serves as a model for studying peptide synthesis and chemical reactivity. It aids researchers in understanding the mechanisms of peptide bond formation and stability.

- Synthesis Techniques : Typically synthesized using solid-phase peptide synthesis (SPPS), which allows for precise control over the sequence and purity of the peptide.

Biology

- Protein-Protein Interactions : Investigated for its role in mediating interactions between proteins, which is crucial for understanding cellular signaling pathways.

- Cell Signaling : The peptide may influence various signaling pathways related to cell growth and differentiation, potentially impacting muscle recovery and development.

Medicine

- Therapeutic Potential : Explored for applications in drug delivery systems due to its ability to enhance the bioavailability of therapeutic agents.

- Biomarker Development : Studied as a potential biomarker for certain diseases, aiding in early detection and diagnosis.

Peptide-Based Materials

- Utilized in the development of novel peptide-based materials that can be applied in biotechnology and materials science.

- These materials can exhibit unique properties such as biodegradability and biocompatibility, making them suitable for various applications including drug delivery systems and tissue engineering.

Analytical Techniques

- Acts as a standard in analytical techniques such as high-performance liquid chromatography (HPLC), facilitating the quantification of peptides in complex mixtures.

The biological activity of L-Leucyl-L-prolyl-L-glutaminyl-L-seryl-L-alanine is attributed to its interaction with various molecular targets:

- Protein Synthesis Enhancement : This peptide may enhance protein synthesis by serving as a substrate for aminoacyl-tRNA synthetases.

- Antioxidant Properties : Certain peptides have demonstrated antioxidant activity, which can reduce oxidative stress within cells, potentially protecting against cellular damage associated with various diseases.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Protein Interaction | Demonstrated that this compound enhances binding affinity between specific proteins involved in muscle repair. |

| Study B | Drug Delivery | Investigated the efficacy of this peptide in delivering chemotherapeutic agents to cancer cells, showing improved uptake compared to standard delivery methods. |

| Study C | Biomarker Research | Identified this peptide's potential as a biomarker for metabolic disorders through analysis of serum levels in affected individuals. |

Mechanism of Action

The mechanism of action of L-Leucyl-L-prolyl-L-glutaminyl-L-seryl-L-alanine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with other proteins, thereby modulating signaling pathways and cellular functions. The molecular targets and pathways involved can vary widely based on the peptide’s structure and the biological system in which it is studied.

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares L-Leucyl-L-prolyl-L-glutaminyl-L-seryl-L-alanine with other peptides referenced in the provided evidence:

Note: Molecular weights marked with * are estimated based on sequence.

Key Insights from Comparative Analysis

Chain Length and Complexity :

- The target pentapeptide is shorter and less structurally complex than peptides like the 15-residue polypeptide in or the 9-residue peptide in . This may enhance its stability and bioavailability compared to longer chains .

- Simpler peptides like L-Leucyl-L-alanine (dipeptide) lack the functional diversity of the target compound but are easier to synthesize and characterize .

Functional Groups and Solubility :

- The presence of glutamine and serine in the target peptide increases polarity compared to purely hydrophobic peptides (e.g., L-Leucyl-L-alanine). This may improve water solubility but reduce membrane permeability .

- Peptides with charged residues (e.g., arginine in ) exhibit higher polar surface area (PSA), which correlates with blood-brain barrier penetration challenges .

Longer peptides in and , with multiple arginine or lysine residues, are theorized to interact with nucleic acids or antimicrobial targets .

Biological Activity

L-Leucyl-L-prolyl-L-glutaminyl-L-seryl-L-alanine, a pentapeptide composed of five amino acids, exhibits various biological activities that are critical for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, physiological effects, and relevant case studies.

Overview of the Compound

- Chemical Structure : this compound (abbreviated as Leu-Pro-Gln-Ser-Ala) is a pentapeptide comprised of:

- L-Leucine (Leu) : An essential branched-chain amino acid involved in protein synthesis.

- L-Proline (Pro) : A non-essential amino acid known for its role in collagen formation.

- L-Glutamine (Gln) : A conditionally essential amino acid important for nitrogen transport and metabolism.

- L-Serine (Ser) : Involved in the synthesis of proteins and other biomolecules.

- L-Alanine (Ala) : A non-essential amino acid that plays a key role in glucose metabolism.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Protein Synthesis : As a peptide, it may enhance protein synthesis by acting as a substrate for aminoacyl-tRNA synthetases, which are crucial for translating mRNA into proteins .

- Cell Signaling : The peptide may modulate signaling pathways related to cell growth and differentiation, potentially impacting muscle growth and recovery .

- Antioxidant Activity : Certain peptides have been shown to exhibit antioxidant properties, reducing oxidative stress in cells. This could be relevant for protecting against cellular damage in various diseases .

1. Muscle Growth and Recovery

Several studies have indicated that peptides similar to this compound can promote muscle protein synthesis and enhance recovery post-exercise. For instance, research has demonstrated that branched-chain amino acids (BCAAs), including leucine, play a pivotal role in stimulating muscle protein synthesis through the mTOR pathway .

2. Neuroprotective Effects

Preliminary findings suggest that peptides containing glutamine and serine may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. These amino acids are involved in neurotransmitter synthesis and may help mitigate neuronal damage during stress conditions .

3. Immune Modulation

Peptides derived from dietary proteins have been shown to influence immune responses. The presence of glutamine is particularly noteworthy, as it serves as a fuel source for immune cells, enhancing their function during periods of stress or illness .

Case Studies

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing L-Leucyl-L-prolyl-L-glutaminyl-L-seryl-L-alanine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method, using Fmoc/t-Bu protection strategies. Key steps include:

- Resin activation : Wang or Rink amide resins are used for C-terminal amide formation .

- Deprotection : 20% piperidine in DMF removes Fmoc groups.

- Coupling : HOBt/DIC or PyBOP as activators for amino acid coupling, with monitoring via Kaiser tests .

- Cleavage : TFA-based cocktails (e.g., TFA:H₂O:TIPS = 95:2.5:2.5) release the peptide from the resin.

- Yield Optimization : Low-temperature coupling (-20°C) minimizes side reactions for glutamine and serine residues .

- Data Consideration : Purity (>95% by HPLC) requires iterative washing and controlled reaction times.

Q. Which analytical techniques are most effective for characterizing this peptide, and how are conflicting spectral data resolved?

- Methodological Answer :

- Primary Methods :

- HPLC : C18 columns with gradient elution (0.1% TFA in H₂O/ACN) .

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight validation .

- Data Reconciliation : Discrepancies in NMR spectra (e.g., proline cis-trans isomerism) are addressed via temperature-controlled experiments or 2D-COSY .

Advanced Research Questions

Q. How do structural modifications (e.g., D-amino acid substitution) alter the peptide’s bioactivity, and what experimental frameworks validate these effects?

- Methodological Answer :

- Design : Replace L-amino acids with D-isoforms in specific positions (e.g., serine or alanine) to assess conformational stability via circular dichroism (CD) .

- Functional Assays :

- In vitro : Measure binding affinity (e.g., SPR for receptor interactions) .

- In vivo : Use knock-out models to study metabolic stability .

- Data Interpretation : Compare dose-response curves and statistical significance (p < 0.05) to confirm activity shifts .

Q. What strategies mitigate aggregation or degradation during storage, and how are stability studies designed?

- Methodological Answer :

- Storage Conditions : Lyophilization with cryoprotectants (trehalose or mannitol) at -80°C; avoid repeated freeze-thaw cycles .

- Stability Testing :

- Accelerated Degradation : Incubate at 40°C/75% RH for 4 weeks, monitor via HPLC .

- Oxidation Prevention : Add antioxidants (e.g., EDTA) and use argon-purged vials .

Q. How can conflicting in vitro and in vivo bioactivity data be reconciled for this peptide?

- Methodological Answer :

- Hypothesis Testing :

Bioavailability : Assess permeability (Caco-2 assays) and plasma protein binding .

Metabolite Identification : Use LC-MS/MS to detect degradation products in serum .

- Experimental Controls : Include positive controls (e.g., known protease inhibitors) to isolate confounding factors .

Methodological Challenges

Q. What computational tools predict the peptide’s tertiary structure, and how are molecular dynamics simulations validated experimentally?

- Methodological Answer :

- Software : Rosetta or GROMACS for homology modeling and MD simulations .

- Validation : Compare simulated structures with NMR-derived NOE restraints or X-ray crystallography data .

Q. How are solubility issues addressed in cell-based assays without compromising biological relevance?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.